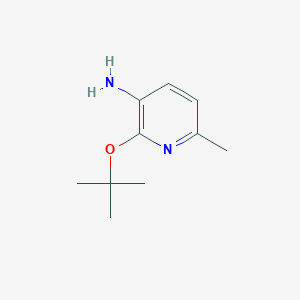
2-(Tert-butoxy)-6-methylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butoxy)-6-methylpyridin-3-amine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a tert-butoxy group at the second position, a methyl group at the sixth position, and an amine group at the third position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxy)-6-methylpyridin-3-amine typically involves the introduction of the tert-butoxy group and the amine group onto a pyridine ring. One common method involves the reaction of 2-chloro-6-methylpyridine with tert-butyl alcohol in the presence of a base such as sodium hydroxide to form the tert-butoxy derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxy group in a more sustainable and scalable manner compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
2-(Tert-butoxy)-6-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The tert-butoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like ammonia or primary amines.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of derivatives with different substituents at the tert-butoxy position
Aplicaciones Científicas De Investigación
2-(Tert-butoxy)-6-methylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(tert-butoxy)-6-methylpyridin-3-amine involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The amine group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-(Tert-butoxy)-6-chloropyridine: Similar structure but with a chlorine atom instead of an amine group.
2-Butoxyethanol: Contains a butoxy group but differs in the rest of the structure.
Uniqueness
2-(Tert-butoxy)-6-methylpyridin-3-amine is unique due to the combination of the tert-butoxy group, methyl group, and amine group on the pyridine ring. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for targeted applications in synthesis and research .
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
6-methyl-2-[(2-methylpropan-2-yl)oxy]pyridin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-7-5-6-8(11)9(12-7)13-10(2,3)4/h5-6H,11H2,1-4H3 |
Clave InChI |
BNVUURJQYDHKAT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)N)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



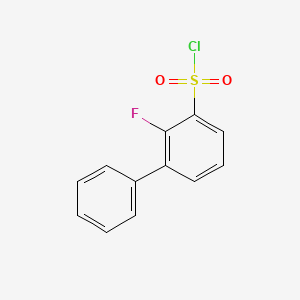
![5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13316390.png)

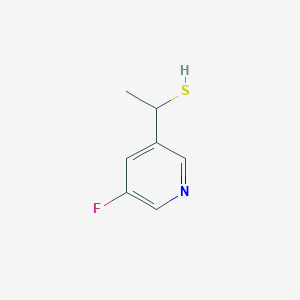

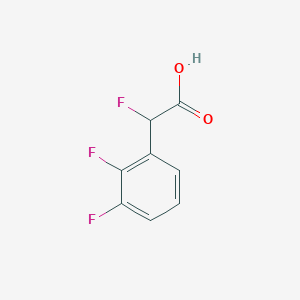



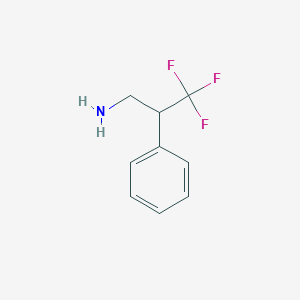


![2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B13316457.png)
